Methyl o-tolyl sulfide
Overview
Description
Methyl o-tolyl sulfide, also known as 2-methylphenyl methyl sulfide, is an organic compound with the molecular formula C8H10S. It is a member of the sulfide family, characterized by the presence of a sulfur atom bonded to two carbon atoms. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl o-tolyl sulfide can be synthesized through several methods. One common approach involves the reaction of o-tolyl chloride with sodium methyl sulfide in the presence of a suitable solvent such as dimethylformamide. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of o-tolyl sulfoxide. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high-pressure hydrogen gas. The reaction is carried out at elevated temperatures to achieve high yields of the desired sulfide.
Chemical Reactions Analysis
Types of Reactions: Methyl o-tolyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: One of the primary reactions is oxidation, where this compound is converted to its corresponding sulfoxide or sulfone. Common oxidizing agents used in this reaction include hydrogen peroxide and m-chloroperoxybenzoic acid. The reaction conditions typically involve mild temperatures and the use of a suitable solvent.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction converts the sulfide to the corresponding thiol or disulfide, depending on the reaction conditions.
Substitution: this compound can also undergo substitution reactions, where the methyl group is replaced by other functional groups. For example, the reaction with halogens such as chlorine or bromine can yield halogenated derivatives of the sulfide.
Major Products: The major products formed from these reactions include methyl o-tolyl sulfoxide, methyl o-tolyl sulfone, and various halogenated derivatives.
Scientific Research Applications
Methyl o-tolyl sulfide has several applications in scientific research, including:
Chemistry: In organic chemistry, it is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of sulfoxides and sulfones, which are important intermediates in various chemical reactions.
Biology: this compound is used in the study of enzyme-catalyzed reactions involving sulfur-containing compounds. It helps in understanding the mechanisms of enzymes such as sulfoxide reductases and sulfide oxidases.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug metabolism and its interactions with biological targets.
Industry: Industrially, this compound is used as a solvent and as an intermediate in the production of agrochemicals and pharmaceuticals. It is also employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl o-tolyl sulfide involves its interaction with various molecular targets and pathways. In oxidation reactions, the sulfur atom in the sulfide undergoes nucleophilic attack by oxidizing agents, leading to the formation of sulfoxides or sulfones. In reduction reactions, the sulfur atom is reduced to form thiols or disulfides.
The compound’s effects are mediated through its ability to participate in redox reactions, which are crucial in many biological and chemical processes. The molecular targets include enzymes and proteins that catalyze these redox reactions, influencing cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Methyl o-tolyl sulfide can be compared with other similar compounds such as methyl p-tolyl sulfide and methyl m-tolyl sulfide. These compounds share similar structures but differ in the position of the methyl group on the aromatic ring.
Methyl p-tolyl sulfide: This compound has the methyl group in the para position relative to the sulfur atom. It exhibits similar chemical reactivity but may have different physical properties such as boiling point and solubility.
Methyl m-tolyl sulfide: In this compound, the methyl group is in the meta position. It also undergoes similar chemical reactions but may have distinct steric and electronic effects due to the different position of the substituent.
Uniqueness: this compound is unique in its specific reactivity and applications. The ortho position of the methyl group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
By understanding the properties, preparation methods, and applications of this compound, researchers and chemists can leverage its potential in diverse fields of study and industry.
Properties
IUPAC Name |
1-methyl-2-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWJMPDCCDMCKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293502 | |
Record name | Methyl o-tolyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14092-00-3, 26898-14-6 | |
Record name | Methyl o-tolyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl o-tolyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-(methylsulfanyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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